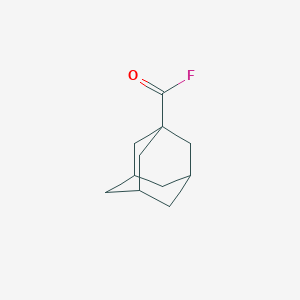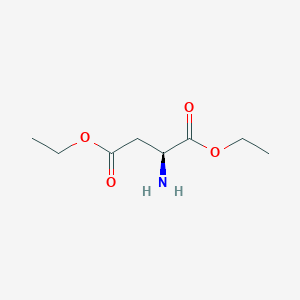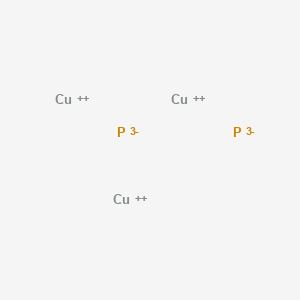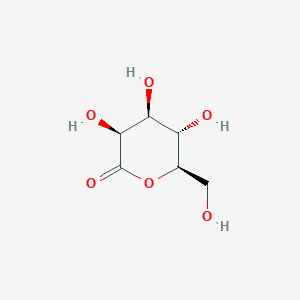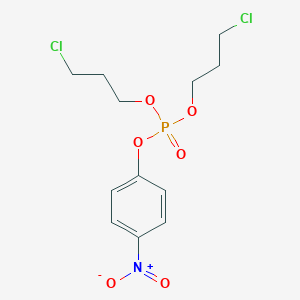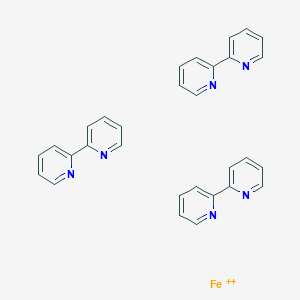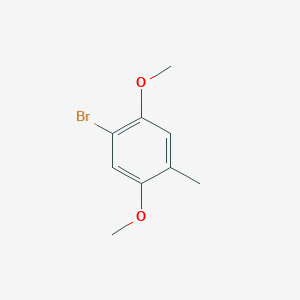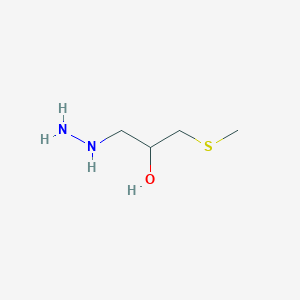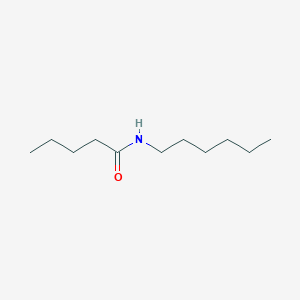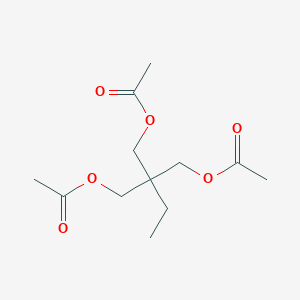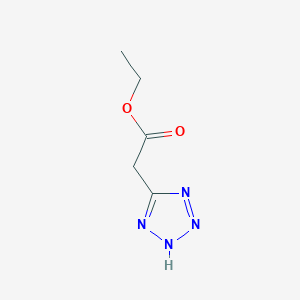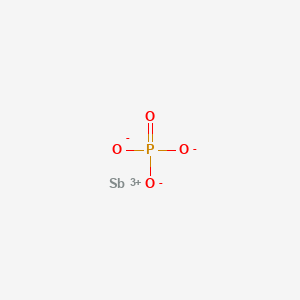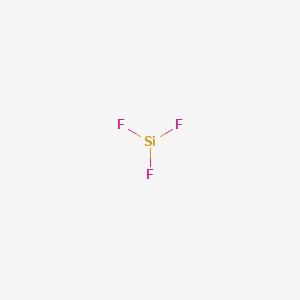
Trifluorosilyl radical
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluorosilyl radical is a highly reactive and versatile compound that has been extensively studied in recent years due to its unique properties. It is a radical species that contains a silicon atom and three fluorine atoms. The trifluorosilyl radical is an important intermediate in various chemical reactions, including polymerization, cross-coupling reactions, and organic synthesis.
Mecanismo De Acción
The mechanism of action of trifluorosilyl radical is complex and depends on the specific reaction in which it is involved. Generally, the trifluorosilyl radical acts as a reactive intermediate that can undergo various reactions, such as addition, substitution, and radical coupling. The reactivity of the trifluorosilyl radical is due to the high electronegativity of the fluorine atoms, which makes the silicon atom highly electrophilic.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of trifluorosilyl radical. However, it is known to be a highly reactive species that can potentially cause oxidative damage to biological molecules, such as proteins, lipids, and DNA. Therefore, caution should be taken when handling trifluorosilyl radical in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of trifluorosilyl radical is its high reactivity, which makes it a useful intermediate in various chemical reactions. It is also a versatile compound that can be used in the synthesis of various organic compounds and materials. However, the high reactivity of trifluorosilyl radical can also be a limitation, as it can be difficult to control the reaction and prevent unwanted side reactions.
Direcciones Futuras
There are several future directions for the research on trifluorosilyl radical. One direction is the development of new synthesis methods that are more efficient and selective. Another direction is the exploration of new applications for trifluorosilyl radical in organic synthesis, polymerization, and materials science. Additionally, the investigation of the biochemical and physiological effects of trifluorosilyl radical is an important area of future research.
Métodos De Síntesis
There are several methods for the synthesis of trifluorosilyl radical, including photolysis, thermolysis, and electrochemical reduction. The most commonly used method is photolysis, which involves the irradiation of a precursor molecule with UV light. The precursor molecule can be a silane or a silyl ether, and the photolysis reaction generates the trifluorosilyl radical. Another method for the synthesis of trifluorosilyl radical is thermolysis, which involves the heating of a precursor molecule to high temperatures. Electrochemical reduction is also a viable method for the synthesis of trifluorosilyl radical.
Aplicaciones Científicas De Investigación
Trifluorosilyl radical has a wide range of scientific research applications, including organic synthesis, polymerization, and materials science. It is a versatile intermediate that can be used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fine chemicals. Trifluorosilyl radical is also used in the polymerization of various monomers, including styrene, acrylates, and vinyl ethers. In addition, it is used in the preparation of various materials, such as coatings, adhesives, and composites.
Propiedades
Número CAS |
14835-14-4 |
|---|---|
Nombre del producto |
Trifluorosilyl radical |
Fórmula molecular |
F3Si |
Peso molecular |
85.08 g/mol |
InChI |
InChI=1S/F3Si/c1-4(2)3 |
Clave InChI |
ATVLVRVBCRICNU-UHFFFAOYSA-N |
SMILES |
F[Si](F)F |
SMILES canónico |
F[Si](F)F |
Otros números CAS |
14835-14-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)
